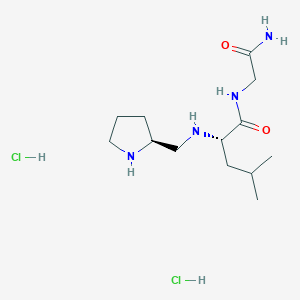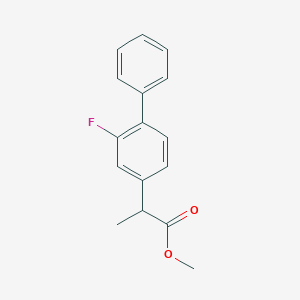
氟比洛芬甲酯
描述
Flurbiprofen methyl ester is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory, analgesic, and antipyretic . It is used for conditions like arthritis or dental pain . The molecular formula of Flurbiprofen methyl ester is C16H15FO2 .
Synthesis Analysis
The synthesis of (S)-flurbiprofen from 4-bromo-2-fluorobiphenyl has been reported, achieving a good overall yield (20%) and high enantioselectivity (96%) . Another method involves a two-step process from commercially available 4-bromo-2-fluoro-1,1’-biphenyl using a [PdCl2 ((S)-xylyl-phanephos)] catalyst .Molecular Structure Analysis
The molecular structure of Flurbiprofen methyl ester is available as a 2D Mol file .Chemical Reactions Analysis
The rearrangement reaction of ®-flurbiprofen to its (S)-enantiomer happens in a [1,3]-hydrogen shifts with inversion of configuration at chiral center C14 .Physical And Chemical Properties Analysis
Flurbiprofen methyl ester has a molecular weight of 258.29 g/mol . More detailed physical and chemical properties can be found in the referenced material .科学研究应用
Chromatographic Studies
Flurbiprofen methyl ester has been utilized in chromatographic studies to understand the behavior of chiral molecules. Researchers have investigated its propensity to undergo self-disproportionation of enantiomers (SDE) through various chromatographic methods. This includes routine gravity-driven column chromatography, medium-pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), and size-exclusion chromatography (SEC), as well as sublimation .
Nuclear Magnetic Resonance (NMR) Analysis
NMR analysis of Flurbiprofen methyl ester has been conducted to determine the solution-state association preference of the molecule. This research helps assess the suitability of solvents for successful chromatographic outcomes and may predict the elution order based on NMR measurements .
Enzymatic Enantioresolution
The compound has been used in enzymatic enantioresolution studies, where enzymes like Candida antarctica lipase are employed to resolve racemic Flurbiprofen into its enantiomers. This process can provide high enantiomeric excess (ee) of one enantiomer while converting the other into Flurbiprofen methyl ester .
Anti-Inflammatory Applications
Flurbiprofen methyl ester microspheres have been studied for their efficacy in reducing inflammation. Research involving systemic inflammatory model rats with closed femoral shaft fractures has shown that local injections of these microspheres can significantly reduce inflammation levels without increasing the risk of muscle necrosis .
Pain Management
In the context of pain management, Flurbiprofen methyl ester has been evaluated for its analgesic effects. Studies suggest that intravenous injections of Flurbiprofen ester microspheres can alleviate pain, with effects comparable to intramuscular injections, indicating its potential use in local injection analgesia .
Pharmaceutical Formulation
Flurbiprofen methyl ester is also of interest in the development of pharmaceutical formulations. Its properties as a nonsteroidal anti-inflammatory drug (NSAID) make it a candidate for oral medications aimed at treating conditions like rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute gouty arthritis .
作用机制
Target of Action
Flurbiprofen Methyl Ester primarily targets Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Flurbiprofen Methyl Ester, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects by inhibiting COX-1 . This inhibition prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . The reduction in prostaglandin synthesis alleviates inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by Flurbiprofen Methyl Ester is the prostaglandin synthesis pathway . By inhibiting COX-1, Flurbiprofen Methyl Ester reduces the production of prostaglandins, thereby mitigating the inflammatory response. The downstream effects include a decrease in inflammation and associated pain.
Result of Action
The molecular effect of Flurbiprofen Methyl Ester involves the inhibition of COX-1, leading to a decrease in prostaglandin synthesis . On a cellular level, this results in a reduction of the inflammatory response and associated pain.
Action Environment
The action, efficacy, and stability of Flurbiprofen Methyl Ester can be influenced by various environmental factors. For instance, the solvent used can affect the intermolecular associations of the compound . Heterochiral association was preferred in toluene, while homochiral association was preferred in more polar solvents . Understanding these influences can help optimize the drug’s therapeutic effects.
安全和危害
属性
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJBKHZROFMSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274416 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flurbiprofen methyl ester | |
CAS RN |
66202-86-6 | |
| Record name | Flurbiprofen methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

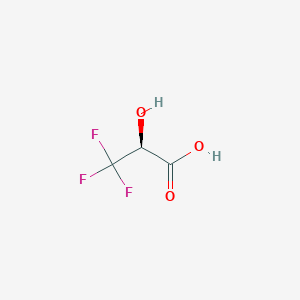
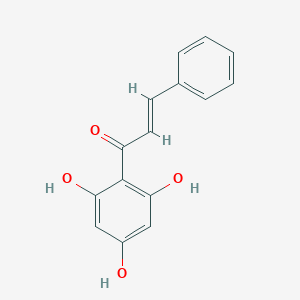

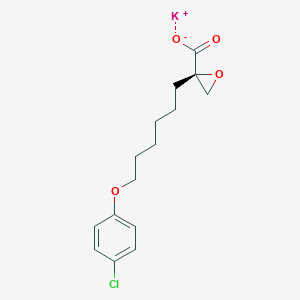
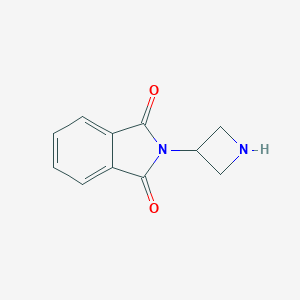

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
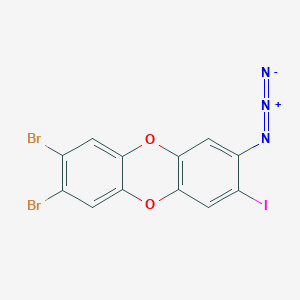
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)


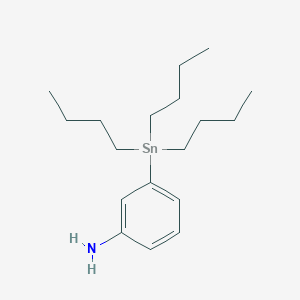
![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
